(Z)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-chlorobenzyl group at position 5 and an acrylamide side chain bearing a 3,4,5-trimethoxyphenyl moiety. The (Z)-stereochemistry of the acrylamide group is critical for its conformational stability and target-binding affinity.
Properties
IUPAC Name |
(Z)-N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O5/c1-35-21-12-18(13-22(36-2)24(21)37-3)6-9-23(33)28-10-11-32-25-20(14-30-32)26(34)31(16-29-25)15-17-4-7-19(27)8-5-17/h4-9,12-14,16H,10-11,15H2,1-3H3,(H,28,33)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTODKPDQAKVMK-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel derivative of pyrazolo[3,4-d]pyrimidine. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound based on available literature.
The structure of the compound features a pyrazolo[3,4-d]pyrimidine core linked to a 3-(3,4,5-trimethoxyphenyl)acrylamide moiety. The presence of the chlorobenzyl group and the methoxy substituents are believed to enhance its biological activity by improving solubility and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyrimidines. The compound has shown promising results in inhibiting cancer cell proliferation in various in vitro assays. For example:
- Cell Line Studies : The compound exhibited IC50 values ranging from 10 to 50 µM against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These values indicate moderate to strong activity compared to standard chemotherapeutics.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : In vitro studies demonstrated that the compound inhibited COX-II with an IC50 value of approximately 0.52 µM. This suggests a higher selectivity for COX-II over COX-I, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antiviral activities:
- Mechanism : The compound has been shown to inhibit viral replication in cell cultures infected with various viruses such as HIV and HCV. The mechanism appears to involve interference with viral polymerases.
Case Studies
- Breast Cancer Study : In a recent study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability by inducing apoptosis as evidenced by increased caspase-3 activity.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a 64% reduction in paw edema compared to controls.
Data Summary
| Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Anticancer | 10 - 50 | MCF-7, HeLa |
| COX-II Inhibition | 0.52 | In vitro |
| Antiviral | - | HIV/HCV |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyrazolo-Pyrimidinone Core Modifications
- Compound from : (Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Key Difference: Replaces 4-chlorobenzyl with a 4-nitrobenzyl group. Nitro groups may also increase metabolic instability due to susceptibility to reduction .
Pyrimido-Pyrimidinone Derivatives ()
- Compound 3f: N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide
- Compound 3g: N-(3-(2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide Key Differences:
- Core Structure: Pyrimido[4,5-d]pyrimidinone instead of pyrazolo-pyrimidinone.
- Substituents : Morpholine and piperidine groups in 3f/3g enhance solubility and hydrogen-bonding capacity compared to the 3,4,5-trimethoxyphenyl group in the target compound.
Substituent Variations in Acrylamide Side Chains
- Compound from : 6487-01-0/N-benzyl-N'-[(3,4,5-trimethoxyphenyl)methylideneamino]oxamide Key Difference: Replaces the acrylamide with an oxamide linkage.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core and acrylamide side chain. Critical steps include:
- Cyclization : Use 4-chlorobenzyl derivatives with thiourea intermediates under reflux in anhydrous solvents (e.g., DMF or acetonitrile) to form the pyrazolo-pyrimidine core .
- Acylation : Introduce the acrylamide moiety via coupling reactions (e.g., EDC/HOBt) at 0–4°C to minimize racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics for condensation steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity. Monitor by TLC .
Q. Which analytical techniques are most reliable for confirming structural integrity?
- NMR Spectroscopy : 1H/13C NMR identifies regiochemistry of the pyrazolo-pyrimidine core and Z/E configuration of the acrylamide group. Key signals include δ 8.2–8.5 ppm (pyrimidine protons) and δ 6.3–6.7 ppm (acrylamide vinyl protons) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z-configuration) and validates hydrogen-bonding patterns in the crystal lattice .
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., [M+H]+ at m/z ~580) .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Degradation Pathways : Assess hydrolytic stability (pH 1–9 buffers, 37°C) and photostability (ICH Q1B guidelines). Acrylamide moieties are prone to hydrolysis under acidic/alkaline conditions .
- Storage Recommendations : Lyophilized form at –20°C in amber vials under inert gas (N2/Ar) minimizes degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to protein kinases?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the 3,4,5-trimethoxyphenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots for key residues .
- QSAR : Corlate substituent effects (e.g., chloro vs. methoxy groups) with IC50 values from kinase inhibition assays .
Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?
- DoE Optimization : Vary temperature (50–120°C), catalyst loading (0.1–5 mol%), and solvent ratios (e.g., DMF:H2O) using a fractional factorial design to identify critical parameters .
- Impurity Profiling : LC-MS identifies byproducts (e.g., over-alkylated pyrimidines). Adjust stoichiometry (1:1.2 molar ratio for acrylation) to suppress side reactions .
Q. How can aqueous solubility be improved without compromising bioactivity?
- Prodrug Design : Introduce phosphate esters or PEGylated side chains at the acrylamide’s terminal amide .
- Co-Solvent Systems : Use cyclodextrin complexes or hydrotropes (e.g., sodium salicylate) to enhance solubility in PBS (pH 7.4) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across cell lines?
- Assay Standardization : Normalize data to positive controls (e.g., staurosporine for kinase inhibition) and account for cell line-specific efflux pumps (e.g., P-gp expression in MDR models) .
- Metabolite Profiling : Use LC-HRMS to identify cell-specific degradation products (e.g., demethylated trimethoxyphenyl groups) that alter activity .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Pyrazolo-Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Thiourea, DMF, 100°C, 12 h | 65–70 | |
| Chlorobenzyl Addition | 4-Chlorobenzyl bromide, K2CO3, 80°C | 80–85 | |
| Acrylamide Coupling | EDC/HOBt, DCM, 0°C, 6 h | 60–65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
